Cas no 96949-03-0 (Sodium (3R)-3,5-dihydroxy-3-methylpentanoate)

Sodium (3R)-3,5-dihydroxy-3-methylpentanoate Chemical and Physical Properties
Names and Identifiers
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- sodium,(3R)-3,5-dihydroxy-3-methylpentanoate
- Sodium (3R)-3,5-dihydroxy-3-methylpentanoate
- sodium;(3R)-3,5-dihydroxy-3-methylpentanoate
- sodium mevalonate
- L-Mevalonic Acid Sodium Salt
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- Inchi: 1S/C6H12O4.Na/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/t6-;/m1./s1
- InChI Key: RIYNLCMADQUBEM-FYZOBXCZSA-M
- SMILES: [Na+].O[C@@](C)(CC(=O)[O-])CCO
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 128
- Topological Polar Surface Area: 80.6
Sodium (3R)-3,5-dihydroxy-3-methylpentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AY10379-10mg |
D,L-Mevalonic Acid, Sodium Salt |
96949-03-0 | 10mg |
$413.00 | 2024-07-18 |
Sodium (3R)-3,5-dihydroxy-3-methylpentanoate Related Literature
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on Sodium (3R)-3,5-dihydroxy-3-methylpentanoate
Introduction to Sodium (3R)-3,5-dihydroxy-3-methylpentanoate (CAS No. 96949-03-0)
Sodium (3R)-3,5-dihydroxy-3-methylpentanoate, identified by its CAS number 96949-03-0, is a compound of significant interest in the field of chemical and biomedical research. This compound, characterized by its specific stereochemistry and functional groups, has garnered attention for its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical studies.
The molecular structure of Sodium (3R)-3,5-dihydroxy-3-methylpentanoate consists of a five-carbon chain with hydroxyl groups at the third and fifth positions, and a methyl group at the third position. This unique arrangement imparts distinct chemical properties that make it a valuable candidate for further investigation. The stereochemistry, specifically the (3R) configuration, plays a crucial role in determining its biological activity and interactions with biological targets.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. Sodium (3R)-3,5-dihydroxy-3-methylpentanoate exemplifies this trend, as its specific stereochemical configuration may influence its efficacy and selectivity in biological systems. Research has shown that enantiomerically pure compounds often exhibit enhanced pharmacological properties compared to their racemic counterparts.
One of the most compelling aspects of Sodium (3R)-3,5-dihydroxy-3-methylpentanoate is its potential role in drug discovery and development. The presence of multiple hydroxyl groups makes it a versatile intermediate that can be modified to create more complex molecules with tailored biological activities. This flexibility has made it a subject of interest for synthetic chemists and pharmacologists alike.
Recent studies have explored the biochemical pathways where Sodium (3R)-3,5-dihydroxy-3-methylpentanoate could play a significant role. For instance, researchers have investigated its potential as a precursor in the synthesis of natural products and as a modulator of metabolic pathways. The compound's ability to interact with enzymes and other biomolecules suggests that it may have applications in the treatment of various metabolic disorders.
The synthesis of Sodium (3R)-3,5-dihydroxy-3-methylpentanoate is another area of active research. Advances in stereoselective synthesis have enabled the production of enantiomerically pure forms of this compound, which is essential for pharmaceutical applications. Techniques such as enzymatic resolution and chiral auxiliary-assisted synthesis have been employed to achieve high yields and purity levels.
In addition to its pharmaceutical potential, Sodium (3R)-3,5-dihydroxy-3-methylpentanoate has shown promise in the field of materials science. Its unique chemical properties make it suitable for use as a building block in the synthesis of polymers and other advanced materials. These materials could find applications in various industries, including biodegradable plastics and smart materials.
The environmental impact of using Sodium (3R)-3,5-dihydroxy-3-methylpentanoate as a chemical intermediate is also an area of concern. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles are being applied to optimize the production process and ensure that it aligns with global sustainability goals.
The future prospects for Sodium (3R)-3,5-dihydroxy-3-methylpentanoate are promising, with ongoing research expected to uncover new applications and refine existing ones. As our understanding of its biochemical properties continues to grow, so too will its importance in the chemical and biomedical fields. Collaborative efforts between academia and industry are likely to drive innovation and lead to the development of novel therapeutics based on this compound.
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